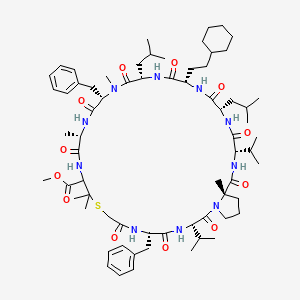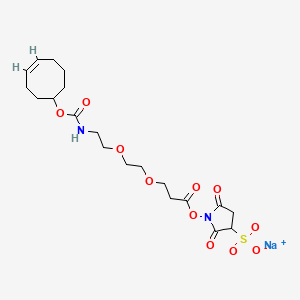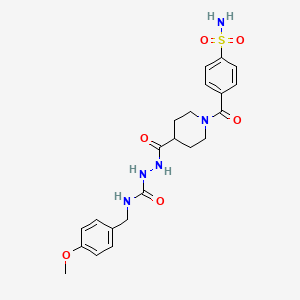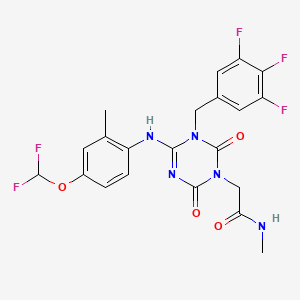
SARS-CoV-2 3CLpro-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SARS-CoV-2 3CLpro-IN-2 is a small molecule inhibitor targeting the 3C-like protease (3CLpro) of the SARS-CoV-2 virusInhibiting this protease can effectively block the replication of the virus, making this compound a promising candidate for antiviral therapy against COVID-19 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2 3CLpro-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process while ensuring consistency and quality. This involves optimizing reaction conditions, using high-throughput reactors, and implementing stringent quality control measures. The use of automated systems and advanced analytical techniques helps in monitoring the production process and ensuring the final product meets the required standards .
Analyse Chemischer Reaktionen
Types of Reactions
SARS-CoV-2 3CLpro-IN-2 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Cyclization: Formation of ring structures within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to obtain the final compound, this compound. These intermediates often possess different functional groups that contribute to the overall activity and stability of the final product .
Wissenschaftliche Forschungsanwendungen
SARS-CoV-2 3CLpro-IN-2 has a wide range of scientific research applications, including:
Wirkmechanismus
SARS-CoV-2 3CLpro-IN-2 exerts its effects by binding to the active site of the 3C-like protease, thereby inhibiting its catalytic activity. This prevents the protease from cleaving the viral polyproteins into functional units, which are essential for viral replication and transcription. The inhibition of 3C-like protease disrupts the viral life cycle and reduces the viral load in infected cells . The molecular targets and pathways involved include the catalytic dyad of the protease, consisting of a cysteine and a histidine residue, which are crucial for the proteolytic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nirmatrelvir: A covalent inhibitor of 3C-like protease, approved for the treatment of COVID-19.
Ensitrelvir: A non-covalent inhibitor of 3C-like protease, approved in Japan for COVID-19 treatment.
WU-04: A broad-spectrum non-covalent inhibitor of 3C-like protease, currently in clinical trials.
Uniqueness
SARS-CoV-2 3CLpro-IN-2 is unique due to its specific binding mode and high potency against the 3C-like protease. Unlike covalent inhibitors, it forms non-covalent interactions with the protease, which may reduce the risk of off-target effects and improve its safety profile . Additionally, its broad-spectrum activity against various coronavirus strains makes it a valuable candidate for antiviral therapy .
Eigenschaften
Molekularformel |
C21H18F5N5O4 |
|---|---|
Molekulargewicht |
499.4 g/mol |
IUPAC-Name |
2-[4-[4-(difluoromethoxy)-2-methylanilino]-2,6-dioxo-3-[(3,4,5-trifluorophenyl)methyl]-1,3,5-triazin-1-yl]-N-methylacetamide |
InChI |
InChI=1S/C21H18F5N5O4/c1-10-5-12(35-18(25)26)3-4-15(10)28-19-29-20(33)31(9-16(32)27-2)21(34)30(19)8-11-6-13(22)17(24)14(23)7-11/h3-7,18H,8-9H2,1-2H3,(H,27,32)(H,28,29,33) |
InChI-Schlüssel |
JHDIUUFGPILEJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OC(F)F)NC2=NC(=O)N(C(=O)N2CC3=CC(=C(C(=C3)F)F)F)CC(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


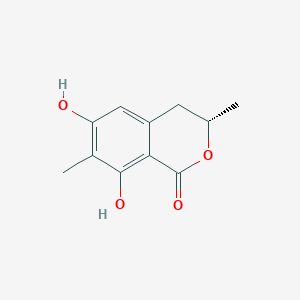
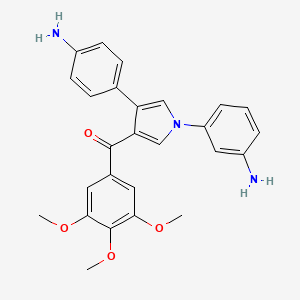
![Xyl(a1-6)Glc(b1-4)[Gal(b1-2)Xyl(a1-6)]Glc(b1-4)[Gal(b1-2)Xyl(a1-6)]Glc(b1-4)aldehydo-Glc](/img/structure/B12409430.png)

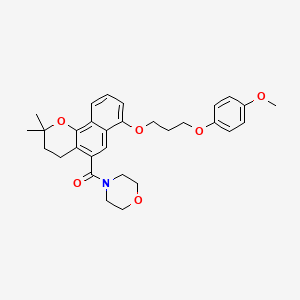
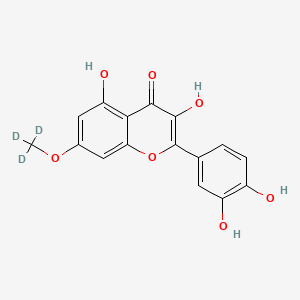
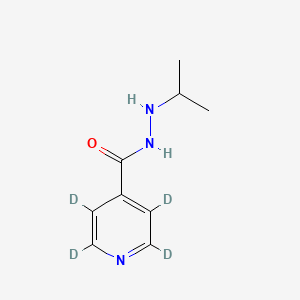

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12409476.png)
